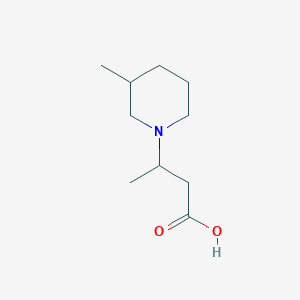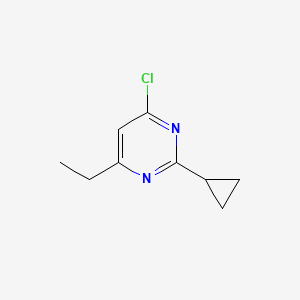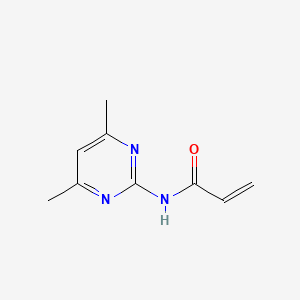
N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide
Descripción general
Descripción
“N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide” is a chemical compound with the CAS Number: 1156159-15-7 . It has a molecular weight of 177.21 .
Molecular Structure Analysis
The molecular formula of “N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide” is C9H11N3O . The InChI code is 1S/C9H11N3O/c1-4-8(13)12-9-10-6(2)5-7(3)11-9/h4-5H,1H2,2-3H3,(H,10,11,12,13) .Physical And Chemical Properties Analysis
“N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide” is a powder . It has a molecular weight of 177.20 g/mol . The compound has a topological polar surface area of 54.9 Ų .Aplicaciones Científicas De Investigación
Biological Interactions and Structural Analysis
- N-(4,6-dimethylpyrimidin-2-yl) derivatives have been synthesized and investigated for their binding interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. The binding constants, the number of binding sites, and the distances between BSA and its derivatives were explored, shedding light on the compound's potential in biochemical research (Meng et al., 2012).
Catalytic and Synthetic Applications
- Derivatives of N-(4,6-dimethylpyrimidin-2-yl) have been used as ligands for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts were demonstrated to be highly effective in the Suzuki reaction in aqueous media, hinting at their utility in the synthesis of heterobiaryls (Bumagin et al., 2019).
Antimicrobial and Antiviral Properties
- Some derivatives of N-(4,6-dimethylpyrimidin-2-yl) have been synthesized and tested in vitro for antiviral activity against vaccinia and cowpox virus replication, showing notable activity and minimal cytotoxicity in human foreskin fibroblast cells (Selvam et al., 2006).
Synthesis and Characterization
- The compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate was synthesized and characterized, with its synthesis method offering potential applications in chemical and medicinal fields (Leyva-Acuña et al., 2020).
Thermodynamic and Structural Stability
- Complexes of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2н-pyrazol-3-ol with phenols were studied, revealing their stability at high temperatures and potential applications in materials science (Erkin et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-4-8(13)12-9-10-6(2)5-7(3)11-9/h4-5H,1H2,2-3H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXNDJCGNFXPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418902.png)
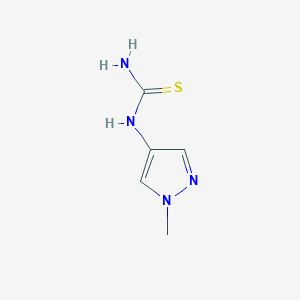
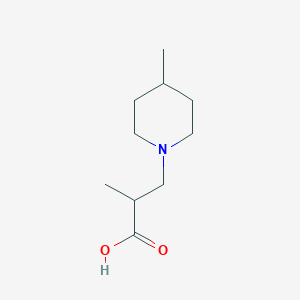
![1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol](/img/structure/B1418907.png)
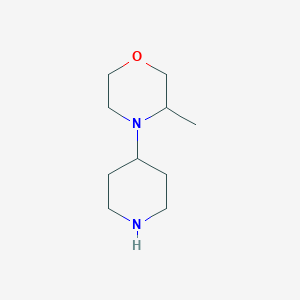
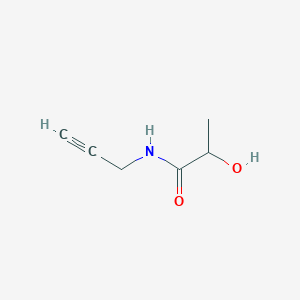
![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)

